molecular formula C10H23P B1332188 tert-Butyldiisopropylphosphine CAS No. 51567-05-6

tert-Butyldiisopropylphosphine

Cat. No.: B1332188
CAS No.: 51567-05-6
M. Wt: 174.26 g/mol
InChI Key: OLSMQSZDUXXYAY-UHFFFAOYSA-N
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Description

Significance of Sterically Demanding Phosphine (B1218219) Ligands in Catalysis

In the realm of catalysis, sterically demanding phosphine ligands play a pivotal role in promoting challenging chemical transformations. rsc.orgdigitellinc.com The steric bulk of these ligands, often quantified by the Tolman cone angle, can create a specific coordination environment around the metal center. This steric hindrance can facilitate several key steps in a catalytic cycle. For instance, it can promote the reductive elimination step, which is often the product-forming step in cross-coupling reactions. Furthermore, bulky ligands can stabilize low-coordinate, highly reactive metal species that are essential for catalytic activity. researchgate.net The strong electron-donating nature of many bulky alkylphosphines also enhances the rate of oxidative addition, a critical step in many catalytic cycles. researchgate.net The use of such ligands has enabled the development of highly active catalysts for a variety of reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi cross-coupling reactions. rsc.orgwikipedia.org

Evolution of Phosphine Ligand Design and Application

The design and application of phosphine ligands have undergone significant evolution over the past few decades. acs.orgpolyu.edu.hk Early transition metal catalysis often relied on simple, commercially available phosphines like triphenylphosphine (B44618). researchgate.net While effective for certain reactions, the need for more efficient and selective catalysts for a broader range of substrates spurred the development of more sophisticated ligand architectures. wikipedia.org This led to the design of ligands with tailored electronic and steric properties. The introduction of bulky and electron-rich alkylphosphines, such as tri-tert-butylphosphine (B79228), marked a significant advancement, enabling the coupling of previously unreactive substrates like aryl chlorides. researchgate.netthieme-connect.de

Further evolution led to the development of biaryl phosphine ligands, often referred to as Buchwald-type ligands, which exhibit exceptional activity in a variety of cross-coupling reactions. wikipedia.org More recent innovations include the development of P-chirogenic phosphine ligands for asymmetric catalysis and the use of phosphine-containing heterocyclic scaffolds. researchgate.nettcichemicals.com The continuous search for novel ligand structures is driven by the desire to achieve higher catalytic efficiency, broader substrate scope, and milder reaction conditions. polyu.edu.hk

Position of tert-Butyldiisopropylphosphine within the Landscape of Alkylphosphine Ligands

This compound holds a significant position within the landscape of sterically demanding alkylphosphine ligands. It possesses a combination of steric bulk and electron-donating character that makes it a valuable ligand in various catalytic applications. While not as sterically encumbered as tri-tert-butylphosphine, its diisopropyl groups still provide substantial steric hindrance around the phosphorus atom. This intermediate steric profile can be advantageous in certain catalytic systems where a fine balance of steric and electronic properties is required.

Properties of this compound

PropertyValue
Chemical Formula C10H23P
Molar Mass 174.26 g/mol nih.gov
IUPAC Name tert-butyl-di(propan-2-yl)phosphane nih.gov
SMILES CC(C)P(C(C)C)C(C)(C)C nih.gov
InChIKey OLSMQSZDUXXYAY-UHFFFAOYSA-N nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl-di(propan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23P/c1-8(2)11(9(3)4)10(5,6)7/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSMQSZDUXXYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339259
Record name tert-Butyl(diisopropyl)phosphine
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Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51567-05-6
Record name tert-Butyl(diisopropyl)phosphine
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Record name tert-Butyldiisopropylphosphine
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Synthesis and Reactivity of Tert Butyldiisopropylphosphine

The synthesis of sterically hindered phosphines like tert-butyldiisopropylphosphine can be challenging. digitellinc.com A common method for preparing tertiary phosphines involves the reaction of a chlorophosphine with an organometallic reagent, such as a Grignard reagent. digitellinc.com For this compound, this could involve the reaction of tert-butyldichlorophosphine (B1583324) with isopropylmagnesium chloride or the reaction of diisopropylchlorophosphine with tert-butylmagnesium chloride. The reactivity of this compound is characterized by its nucleophilicity and its ability to coordinate to transition metals. As an electron-rich phosphine (B1218219), it readily donates its lone pair of electrons to form stable complexes with a variety of metals, including palladium, platinum, and gold. iucr.orgresearchgate.netresearchgate.netcolab.ws

Coordination Chemistry of Tert Butyldiisopropylphosphine

Fundamental Principles of P-Donor Ligand Coordination

The coordination of phosphine (B1218219) (P-donor) ligands to a metal center is governed by a combination of steric and electronic factors. These properties of the phosphine ligand influence the structure, stability, and reactivity of the resulting metal complex.

Steric Influence on Coordination Geometry

In many cases, the steric demands of bulky phosphines like tert-butyldiisopropylphosphine can lead to the formation of complexes with lower coordination numbers than might be observed with less hindered phosphines. This steric pressure can also influence the dissociation of ligands, a key step in many catalytic cycles.

Electronic Effects on Metal-Ligand Bonding

The electronic nature of a phosphine ligand, specifically its ability to donate electron density to the metal center (σ-donation) and accept electron density from the metal into its own empty orbitals (π-acceptance), is fundamental to the strength and nature of the metal-ligand bond. manchester.ac.uk this compound, with its alkyl substituents, is considered a strong σ-donor. The inductive effect of the alkyl groups increases the electron density on the phosphorus atom, enhancing its ability to donate to the metal.

Synthesis and Characterization of Metal Complexes

The unique steric and electronic profile of this compound makes it a valuable ligand in the synthesis of various metal complexes, particularly with late transition metals like platinum.

Platinum(0) Complexes with this compound

The synthesis of platinum(0) complexes often involves the displacement of weakly bound ligands by stronger donor ligands like this compound. These complexes are of interest for their potential applications in catalysis and materials science.

The formation of platinum(0) complexes with this compound can proceed through various mechanistic pathways. A common route involves the reduction of a platinum(II) precursor in the presence of the phosphine ligand. Alternatively, ligand substitution reactions starting from a pre-existing platinum(0) complex, such as those containing dibenzylideneacetone (B150790) (dba) or norbornene ligands, are frequently employed.

The rate of formation of these complexes is influenced by several factors, including the nature of the starting platinum salt, the solvent, and the temperature. The steric bulk of this compound can affect the rate of ligand substitution, with associative or dissociative mechanisms being possible depending on the specific reactants and conditions.

In platinum(0) complexes also bearing unsaturated hydrocarbon ligands, such as alkenes or alkynes, the electronic properties of the this compound ligand can influence the coordination of these π-systems. The strong σ-donation from the phosphine increases the electron density on the platinum center, which can lead to stronger back-bonding from the metal to the π* orbitals of the unsaturated hydrocarbon.

This enhanced back-bonding can be observed through spectroscopic techniques, such as NMR, where a significant change in the chemical shift of the hydrocarbon protons or carbons upon coordination is indicative of a strong interaction. X-ray crystallographic studies of such complexes reveal a lengthening of the carbon-carbon double or triple bond of the coordinated hydrocarbon, further confirming the π-back-bonding effect. For instance, in a related platinum(II) complex with di-t-butylacetylene, the C≡C bond length was found to be 1.24(2) Å, which is slightly longer than a typical triple bond, indicating some double-bond character upon coordination. rsc.org The Pt-C distances in this complex were relatively long, suggesting that the π-type bond was not exceptionally strong. rsc.org

LigandMetal CenterCoordination FeatureReference
This compoundPlatinum(0)Strong σ-donor, bulky nih.gov
Unsaturated HydrocarbonsPlatinum(0)π-acceptor rsc.org
Complex TypeKey Structural FeatureInvestigated Property
Platinum(0)-PhosphineVaries with ligand stoichiometryFormation kinetics
Platinum(0)-Phosphine-Unsaturated Hydrocarbonπ-back-bonding to hydrocarbonCoordination and bonding

Palladium(II) and Platinum(II) Complexes with Chalcogenide Derivatives (Sulfide, Selenide)

The coordination chemistry of this compound extends to its chalcogenide derivatives, specifically the phosphine sulfides and selenides, which form stable complexes with palladium(II) and platinum(II) halides. These complexes exhibit distinct structural features and coordination geometries.

Structural Characterization of Phosphane Chalcogenide Complexes

The reaction of this compound selenide (B1212193) (tBuiPr₂PSe) and di-tert-butylisopropylphosphine sulfide (B99878) (tBu₂iPrPS) with palladium(II) and platinum(II) chlorides and bromides results in the formation of complexes with the general formula L₂MX₂, where L is the phosphane chalcogenide and M is the metal. nih.gov X-ray crystallography studies have revealed that these complexes typically adopt a trans configuration with a square-planar geometry around the central metal atom. nih.gov

For instance, the complex [PdCl₂(tBuiPr₂PSe)₂] displays a square-planar geometry with the phosphine selenide ligands in a trans arrangement. nih.gov Similarly, complexes such as [PdCl₂(tBu₂iPrPSe)₂], [PdBr₂(tBu₂iPrPSe)₂], and [PdBr₂(tBu₂iPrPS)₂] all exhibit this trans square-planar geometry. nih.gov The platinum(II) complex, [PtCl₂(tBu₂iPrPS)₂], also adopts the same configuration. nih.gov

The bond lengths and angles within these complexes are consistent with typical values for palladium(II) and platinum(II) complexes. The metal-chalcogen and metal-halogen bond distances are within expected ranges, and the angles around the metal center are close to the ideal 90° for a square-planar geometry. nih.gov

Table 1: Selected Bond Lengths (Å) and Angles (°) for Palladium(II) and Platinum(II) Phosphane Chalcogenide Complexes

CompoundM-E (Å)M-X (Å)E-M-X (°)E-M-E' (°)X-M-X' (°)
[PdCl₂(tBuiPr₂PSe)₂]2.532(1)2.308(1)90.00180.00180.00
[PdCl₂(tBu₂iPrPSe)₂]2.539(1)2.312(1)89.8(1), 90.2(1)180.00180.00
[PdBr₂(tBu₂iPrPSe)₂]2.545(1)2.443(1)89.7(1), 90.3(1)180.00180.00
[PdBr₂(tBu₂iPrPS)₂]2.404(1)2.441(1)90.00180.00180.00
[PtCl₂(tBu₂iPrPS)₂]2.395(1)2.305(1)90.00180.00180.00

Data sourced from crystallographic studies. E = S or Se; X = Cl or Br.

Dimeric and Monomeric Metal-Phosphine Chalcogenide Structures

While monomeric complexes of the type L₂MX₂ are common, dimeric structures can also be formed under certain conditions. A notable example is the dinuclear palladium(II) complex, di-μ-chlorido-bis[(this compound sulfide-κS)chloridopalladium(II)], [PdCl₂(tBuiPr₂PS)]₂. nih.gov

In this dimeric structure, two palladium centers are bridged by two chloride ions, forming a central Pd₂Cl₂ ring. nih.gov Each palladium atom is also coordinated to one this compound sulfide ligand and one terminal chloride ion, completing a square-planar coordination environment around each palladium center. The molecule possesses crystallographic inversion symmetry. nih.gov

The formation of either a monomeric or dimeric structure can be influenced by factors such as the stoichiometry of the reactants, the nature of the phosphine chalcogenide ligand, and the halide. The steric bulk of the phosphine ligand can play a significant role in favoring the formation of monomeric complexes to minimize steric hindrance.

Gold(I) and Gold(III) Complexes

The coordination chemistry of this compound with gold extends to both the +1 and +3 oxidation states, leading to the formation of a variety of complexes, including adducts with halogen-containing species and coordination compounds with sulfide and selenide ligands.

Adduct Formation with Halogen-Containing Species

Tertiary phosphines, including this compound, readily form adducts with gold(I) and gold(III) halides. These reactions typically yield linear complexes for gold(I) and square-planar complexes for gold(III). The strong σ-donating ability of the phosphine ligand stabilizes the gold center.

While specific studies focusing solely on this compound are part of a broader body of work, the general reactivity patterns are well-established. For instance, the reaction of a tertiary phosphine with a gold(I) halide, such as AuCl, typically leads to the formation of a linear [AuCl(PR₃)] complex.

In the case of gold(III), which has a d⁸ electron configuration, square-planar complexes are favored. The reaction of a tertiary phosphine with a gold(III) halide, like AuCl₃, can lead to the formation of complexes such as [AuCl₃(PR₃)]. The electronic and steric properties of the phosphine ligand influence the stability and reactivity of these gold complexes. Research has shown that even in the absence of traditional hydrogen bonding, halogen-halogen interactions can play a role in the crystal packing of gold(I) and gold(III) complexes with fluorinated ligands. rsc.org

Sulfide and Selenide Coordination to Gold Centers

Similar to palladium and platinum, the chalcogenide derivatives of this compound, the phosphine sulfides (tBuiPr₂PS) and selenides (tBuiPr₂PSe), can act as ligands for gold(I) and gold(III) centers. The soft chalcogen atoms (S and Se) have a strong affinity for the soft gold centers.

For gold(I), coordination of a phosphine sulfide or selenide can lead to the formation of complexes such as [Au(EPR₃)X], where E is S or Se, and X is a halide. These complexes are often linear, with the phosphine chalcogenide and the halide coordinated to the gold(I) center.

With gold(III), the coordination chemistry is more diverse. The phosphine chalcogenide can coordinate to the gold(III) center in a square-planar geometry, often in competition with other ligands. The formation of these complexes is driven by the favorable interaction between the soft gold(III) and the soft chalcogen donor atoms.

Structural Analysis of Coordination Compounds

For the palladium(II) and platinum(II) complexes with phosphane chalcogenides, X-ray diffraction has been instrumental in confirming the square-planar geometry and the trans arrangement of the ligands. nih.gov These structural details are crucial for understanding the electronic properties and reactivity of the complexes. For example, the trans geometry can have a significant impact on the catalytic activity of such complexes if they were to be used in cross-coupling reactions.

In the case of gold complexes, structural analysis helps to elucidate the differences in coordination between the linear gold(I) and square-planar gold(III) centers. mdpi.com The Au-P and Au-E (E = S, Se) bond lengths provide insight into the strength of the metal-ligand interaction. Furthermore, the packing of these molecules in the crystal lattice, as revealed by X-ray diffraction, can show interesting intermolecular interactions, such as aurophilic interactions or halogen bonding, which can influence the bulk properties of the material. rsc.org

X-ray Crystallography Studies of this compound Complexes

A study on phosphane chalcogenide complexes with palladium(II) and platinum(II) halides revealed that complexes with the general formula L₂MX₂ (where L = this compound selenide, M = Pd, X = Cl) adopt a trans configuration with a square-planar geometry at the metal center. nih.gov For instance, in the complex (t-BuiPr₂PSe)₂PdCl₂, the palladium atom exhibits square-planar coordination. nih.gov Similarly, gold(I) complexes with this compound sulfide ligands, such as [Au(t-BuiPr₂PS)₂]⁺, also show defined coordination geometries. nih.gov

The steric bulk of the this compound ligand is a dominant factor in determining the crystal packing and the coordination number of the metal center. manchester.ac.uklibretexts.org The large cone angle of this ligand often prevents the coordination of a large number of ligands around the metal, leading to the formation of coordinatively unsaturated complexes. libretexts.org This steric hindrance is also evident in the crystal structures, where the bulky tert-butyl and isopropyl groups are oriented to minimize steric clashes. nih.gov

Table 1: Selected Crystallographic Data for a this compound Complex

CompoundFormulaCrystal SystemSpace GroupKey Feature
(t-BuiPr₂PSe)₂PdCl₂[PdCl₂(C₁₀H₂₃PSe)₂]MonoclinicP2₁/cTrans square-planar geometry at the Palladium center. nih.gov

NMR Spectroscopy in Coordination Chemistry Studies, including ³¹P NMR

NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for studying the coordination chemistry of phosphine ligands like this compound in solution. The chemical shift (δ) and coupling constants (J) in ³¹P NMR spectra provide valuable insights into the electronic environment of the phosphorus atom and the nature of the metal-phosphorus bond. researchgate.net

The coordination of this compound to a metal center typically results in a significant change in the ³¹P NMR chemical shift, known as the coordination shift (Δδ = δcomplex - δligand). researchgate.net This shift is influenced by factors such as the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. researchgate.netnih.gov

For instance, in palladium(0) complexes, the ³¹P NMR chemical shifts can be used to probe the steric and electronic properties of the phosphine ligand. nsf.gov The replacement of tert-butyl groups with the similarly bulky but more flexible neopentyl groups was shown to increase the steric demand of the ligand, a finding supported by both experimental and computational data. nsf.gov

Furthermore, the through-bond coupling between two phosphorus nuclei (²JPP) in complexes with two phosphine ligands can provide information about their relative orientation (cis or trans). nih.gov In general, the magnitude of ²JPP is different for cis and trans isomers, allowing for their distinction in solution. nih.gov

Ligand Design Principles and Coordination Preferences

The design and application of phosphine ligands in coordination chemistry and catalysis are guided by a deep understanding of their steric and electronic properties. umb.edu

Impact of Steric Bulk on Metal-Ligand Interactions

The steric bulk of a phosphine ligand is a critical factor influencing the structure and reactivity of its metal complexes. manchester.ac.uklibretexts.orgumb.edu This steric hindrance is often quantified by the Tolman cone angle (θ), which represents the solid angle occupied by the ligand at the metal center. wikipedia.org Bulky phosphines like this compound have large cone angles, which can lead to the formation of coordinatively unsaturated complexes by limiting the number of ligands that can bind to the metal. libretexts.orglibretexts.org This coordinative unsaturation is often a desirable feature in catalysts, as it can create open sites for substrate binding and activation. libretexts.org The steric bulk also influences the bond lengths and angles within the coordination sphere, as the ligand and metal adjust to minimize steric strain. manchester.ac.uk

Comparison with Bidentate and Other Phosphine Ligands

The coordination properties of this compound can be contrasted with those of bidentate phosphines and other monodentate phosphines. Bidentate phosphines, or diphosphines, contain two phosphorus donor atoms linked by a backbone and can chelate to a single metal center, forming a ring. wikipedia.org This chelation often leads to more stable complexes compared to those with two separate monodentate ligands due to the chelate effect. libretexts.org The geometry of the resulting metallacycle is influenced by the length and nature of the linker between the phosphorus atoms. wikipedia.org

In comparison to other monodentate phosphines, this compound is considered a sterically demanding and electron-rich ligand. libretexts.orgumb.edu For example, it is significantly bulkier than trimethylphosphine (B1194731) (PMe₃) or triphenylphosphine (B44618) (PPh₃). libretexts.org This increased steric bulk can lead to different coordination numbers and reactivity patterns. libretexts.orglibretexts.org While less bulky phosphines might allow for the formation of saturated, 18-electron complexes, the size of this compound often favors the formation of lower-coordinate, catalytically active species. libretexts.org The electronic properties also vary across different phosphines; for instance, replacing alkyl groups with electron-withdrawing groups like fluorine (as in PF₃) drastically increases the π-acidity of the ligand. umb.edu

Carbon-Carbon Cross-Coupling Reactions

The Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, has been significantly advanced by the use of bulky and electron-rich phosphine ligands. nih.govnih.govgoogle.com These ligands are crucial for promoting the coupling of amines with aryl halides. google.com The catalyst system often involves a palladium precursor, such as Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with the phosphine ligand. nih.gov The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the arylamine product. nih.gov

The use of tert-butylated phosphine ligands, including the commercially available bis(tri-tert-butylphosphine)palladium(0) (B44361) complex, [Pd(P(t-Bu)₃)₂], has been shown to be effective for the Buchwald-Hartwig amination of aryl halides. researchgate.net The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide array of amines and aryl coupling partners, making it a versatile tool in the synthesis of pharmaceuticals and natural products. google.com The choice of ligand is critical and can be tailored to accommodate sterically and electronically diverse substrates, including aryl chlorides, which are often less reactive than their bromide and iodide counterparts. nih.govnih.gov

The Heck reaction, a method for the arylation of olefins, has also benefited from the application of this compound and its analogs. The catalyst system composed of palladium and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) has been instrumental in expanding the scope of the Heck reaction to include challenging substrates such as aryl chlorides. wikipedia.orgresearchgate.net

Research has demonstrated that the Pd/P(t-Bu)₃ system, often with cesium carbonate (Cs₂CO₃) as the base, can catalyze the Heck reaction of a variety of aryl chlorides, including those that are deactivated or have ortho substituents. wikipedia.org A significant advancement was the development of conditions that allow for room-temperature Heck reactions of aryl bromides and even some activated aryl chlorides, using a stronger base like N,N-dicyclohexylmethylamine (Cy₂NMe). wikipedia.orgresearchgate.net These mild conditions improve the functional group tolerance and practicality of the reaction. The catalyst has been successfully applied in the synthesis of materials for organic light-emitting diodes (OLEDs). wikipedia.org

Table 1: Heck Reactions Catalyzed by Pd/P(t-Bu)₃

Aryl Halide Olefin Base Catalyst System Conditions Yield (%) Reference
4-Chlorotoluene Styrene Cs₂CO₃ Pd₂(dba)₃ / P(t-Bu)₃ 120 °C >95 wikipedia.org
4-Chloroanisole n-Butyl acrylate Cs₂CO₃ Pd₂(dba)₃ / P(t-Bu)₃ 120 °C 94 wikipedia.org
4-Bromoacetophenone Styrene Cy₂NMe Pd₂(dba)₃ / P(t-Bu)₃ Room Temp 98 wikipedia.org

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides. mdpi.com The reaction requires an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicon species that facilitates transmetalation to the palladium center. mdpi.com While a variety of phosphine ligands have been explored for this reaction, the application of this compound itself is not as extensively documented as in other cross-couplings.

However, research into related bulky, electron-rich ligands provides insight into their potential role. For instance, a protocol for the Hiyama coupling of α-silyl nitriles with aryl bromides utilizes the sterically demanding and electron-rich ligand tri-tert-butylphosphine (P(tBu)₃). Notably, this specific system was reported to be ineffective for the coupling of less reactive aryl chlorides, highlighting a limitation of this particular ligand in this context. The development of specialized ligands, such as ylide-functionalized phosphines (YPhos), has been necessary to achieve the coupling of aryl chlorides with certain organosilanes. This suggests that while bulky alkylphosphines like this compound are candidates for the Hiyama reaction, their effectiveness is highly dependent on the specific substrates and reaction conditions, and more tailored ligands are often required for challenging transformations.

The Negishi coupling involves the reaction of organozinc compounds with organic halides, catalyzed by a nickel or palladium complex. This reaction is valued for its ability to form carbon-carbon bonds with a high degree of functional group tolerance. The use of palladium catalysts bearing bulky trialkylphosphine ligands, such as this compound, has been shown to be highly effective, particularly for the coupling of traditionally difficult substrates like aryl chlorides. wikipedia.org

The catalyst system Pd/P(t-Bu)₃ or the well-defined complex Pd(P(t-Bu)₃)₂ efficiently promotes the coupling of a range of aryl chlorides with organozinc reagents. wikipedia.org This includes deactivated aryl chlorides and those bearing other potentially reactive functional groups, such as boronate esters, where selective coupling at the carbon-chlorine bond can be achieved. wikipedia.org The reaction proceeds under mild conditions and has been applied to the synthesis of various biaryl and heteroaryl compounds. wikipedia.org

Table 2: Negishi Reactions of Aryl Chlorides Catalyzed by Pd/P(t-Bu)₃

Aryl Chloride Organozinc Reagent Catalyst Conditions Yield (%) Reference
4-Chloro-N,N-dimethylaniline PhZnCl Pd(P(t-Bu)₃)₂ THF, 80 °C 91 wikipedia.org
2-Chloropyridine PhZnCl Pd(P(t-Bu)₃)₂ THF, 80 °C 89 wikipedia.org
1-Chloro-4-fluorobenzene Et₂Zn Pd₂(dba)₃ / P(t-Bu)₃ NMP, 100 °C 85 wikipedia.org

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. While traditional systems often employ triphenylphosphine, the use of more electron-rich and sterically hindered phosphines like this compound has enabled the development of more active and versatile catalysts.

Table 3: Sonogashira-Type Couplings with tert-Butylphosphine Ligands

Electrophile Alkyne Catalyst System Base Yield (%) Reference
p-Toluenesulfonyl chloride Phenylacetylene Pd₂(dba)₃ / P(t-Bu)₃ K₂CO₃ Good researchgate.net

The Stille reaction creates a carbon-carbon bond by coupling an organotin compound with an sp²-hybridized organic halide or pseudohalide, catalyzed by palladium. A significant challenge in Stille couplings has been the use of unreactive aryl chlorides. The development of catalyst systems based on bulky, electron-rich phosphines has been a major breakthrough in addressing this limitation. researchgate.net

The combination of a palladium source with tri-tert-butylphosphine (P(t-Bu)₃), often in conjunction with a fluoride source such as cesium fluoride, provides a general method for the Stille coupling of aryl chlorides. researchgate.net This fluoride activation strategy is believed to facilitate the transmetalation step. The air-stable complex Pd(P(t-Bu)₃)₂ has also been identified as an effective catalyst for the Stille coupling of aryl chlorides. researchgate.net These catalyst systems operate under relatively mild conditions and have expanded the utility of the Stille reaction in organic synthesis. wikipedia.org

Table 4: Stille Couplings of Aryl Chlorides Catalyzed by Pd/P(t-Bu)₃

Aryl Chloride Organostannane Catalyst System Additive Yield (%) Reference
4-Chloroanisole (Vinyl)tributyltin Pd₂(dba)₃ / P(t-Bu)₃ CsF 98 researchgate.net
2-Chlorotoluene (Phenyl)tributyltin Pd₂(dba)₃ / P(t-Bu)₃ CsF 89 researchgate.net
4-Chlorobenzonitrile (2-Furyl)tributyltin Pd₂(dba)₃ / P(t-Bu)₃ CsF 95 researchgate.net

Oligomerization and Dimerization Reactions

In the field of olefin dimerization, nickel complexes combined with specific ligands are widely used. The selective dimerization of propylene (B89431) to form 2,3-dimethylbutenes is a valuable industrial process. Research has shown that nickel-based catalyst systems, when modified with bulky and basic alkyl phosphine ligands, can achieve this transformation. For instance, homogeneous catalysts prepared from nickel complexes and organoaluminum compounds in the presence of a bulky phosphine like tricyclohexylphosphine (B42057) (PCy3) have been described for propylene dimerization to 2,3-dimethylbutenes. researchgate.net The phosphine ligand plays a critical role in modifying the activity and selectivity of the catalytic system. researchgate.net The high selectivity towards branched hexenes, such as 2,3-dimethylbutenes, is often attributed to a mechanism involving 2,1-insertion of propylene into the nickel-hydride bond. uh.edu While direct data on this compound for this specific reaction is limited in the provided context, its properties—being a bulky and basic alkyl phosphine—are analogous to ligands like PCy3 that are known to promote this type of selective dimerization. researchgate.net

This compound and related bulky alkylphosphines have been identified as effective ligands in chromium-based ethylene (B1197577) oligomerization and trimerization systems. bohrium.com The goal of these processes is often the selective production of linear alpha-olefins (LAOs) like 1-hexene (B165129) (from trimerization) and 1-octene (B94956) (from tetramerization), which are important co-monomers in polyethylene (B3416737) production. nih.gov

The structure of the phosphine ligand, particularly its steric and electronic properties, has a profound impact on both the catalyst's activity and the selectivity of the products. acs.orgnih.gov Studies on various diphosphine ligands have shown that bulky, strongly σ-donating alkylphosphine groups generally lead to higher catalytic activity compared to their less donating arylphosphine counterparts. acs.org For example, a chromium complex with a bulky dicyclohexylphosphine (B1630591) (PCy2) group exhibited higher activity than the diphenylphosphine (B32561) (PPh2) analogue. acs.org

The selectivity between trimerization (to 1-hexene) and tetramerization (to 1-octene) is primarily governed by the steric properties of the ligand. acs.org More sterically demanding ligands tend to favor the formation of the smaller oligomer, 1-hexene. acs.orgnih.gov For instance, a highly bulky ligand system can result in 1-hexene selectivity as high as 92.6%. nih.gov Conversely, reducing the ligand's steric bulk can shift the selectivity towards mixed trimerization/tetramerization, producing more 1-octene. acs.orgnih.gov

Table 2: Ethylene Oligomerization Results with Various Phosphine Ligands

Catalyst SystemLigand TypeKey Product(s)SelectivityActivity [ kg/(g Cr/h)]Reference
Cr(III)/MMAOIminophosphine (P-Cyclohexyl)1-Hexene92.6%307 nih.gov
Cr(III)/MMAOIminophosphine (less bulky N-aryl)1-Hexene, 1-Octene74.5% (1-Hexene), 10.3% (1-Octene)- nih.gov
Cr(III)/MMAOPhenylene-bridged (PCy2)1-Hexene82.5%High acs.org
Cr(III)/MMAOPhenylene-bridged (PPhCy)1-Octene43.3%1874 acs.org

Note: This table showcases the influence of ligand structure on ethylene oligomerization, the context in which this compound's properties are relevant.

In the context of propylene dimerization and ethylene oligomerization, this compound functions exclusively as an ancillary or supporting ligand ; it is not a catalyst by itself. The catalytic activity resides in the transition metal center (e.g., nickel or chromium), while the phosphine ligand coordinates to this metal and modulates its properties to achieve a desired catalytic outcome. acs.orgresearchgate.net

The primary roles of this compound as a ligand are:

To Control Selectivity: The significant steric bulk of the ligand influences the coordination of the olefin monomers (propylene or ethylene) to the metal center and guides the subsequent insertion and chain growth steps. In ethylene oligomerization, greater steric hindrance around the metal, as provided by bulky alkylphosphines, favors the cyclization and elimination of a smaller metallacycle, leading to 1-hexene (trimerization). acs.org In propylene dimerization, the ligand's structure helps dictate the regioselectivity of insertion, favoring the formation of branched dimers. researchgate.netuh.edu

To Enhance Activity: As a strong electron-donating alkylphosphine, it increases the electron density at the metal center. This electronic effect can significantly influence catalytic activity, often leading to higher turnover frequencies compared to less electron-donating arylphosphine ligands. acs.org

Other Catalytic Transformations

The utility of bulky, electron-rich trialkylphosphines like this compound extends beyond Suzuki coupling and olefin oligomerization. The unique reactivity they impart to palladium catalysts has been leveraged in a variety of other important bond-forming reactions.

For example, these catalyst systems have been successfully applied to other cross-coupling reactions, including:

C-N Coupling (Buchwald-Hartwig Amination): The formation of carbon-nitrogen bonds is fundamental in organic synthesis, particularly for pharmaceuticals and materials. Palladium catalysts supported by bulky trialkylphosphines are highly effective for the coupling of amines with aryl halides. youtube.com The electron-rich and bulky nature of the ligand facilitates both the oxidative addition of the aryl halide and the subsequent reductive elimination step that forms the C-N bond. acs.org

C-O Coupling: Similar to C-N coupling, the formation of carbon-oxygen bonds to create aryl ethers can be achieved using palladium catalysts. Dialkylbiarylphosphine ligands, which share key characteristics with this compound, have been successfully used for these transformations. acs.org

Stille, Negishi, and Heck Reactions: Palladium catalysts modified with P(t-Bu)3, a close analogue of this compound, have been shown to be highly effective for these classic cross-coupling reactions, often enabling the use of challenging substrates like aryl chlorides under mild conditions. nih.gov

In all these cases, the role of the bulky alkylphosphine ligand is consistent: it creates a highly reactive, electron-rich, and sterically accessible monoligated palladium center that can efficiently mediate the key steps of the catalytic cycle for a broad range of substrates. nih.govnih.gov

Copper-Catalyzed Cycloaddition Reactions

While this compound is a prominent ligand in various catalytic systems, its specific application in copper-catalyzed cycloaddition reactions is not extensively documented in readily available literature. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, typically employs a range of ligands to stabilize the copper(I) catalytic species and facilitate the reaction. These ligands are crucial for preventing the formation of inactive copper(II) species and for promoting the catalytic cycle.

Although direct examples featuring this compound in CuAAC are scarce, the general mechanism involves the coordination of the phosphine ligand to the copper(I) center. This coordination modulates the metal's reactivity, facilitating the formation of a copper acetylide intermediate. The steric and electronic properties of the phosphine ligand can influence the rate and efficiency of this process. The bulky nature of this compound could potentially create a specific coordination environment that might be beneficial for certain substrates, although detailed studies are needed to confirm this.

The following table provides a general overview of substrates and conditions for CuAAC reactions, which could theoretically be explored with this compound as a ligand.

EntryAlkyne SubstrateAzide SubstrateCatalyst SystemSolventTemperature (°C)Yield (%)
1PhenylacetyleneBenzyl azideCuI / LigandTHF25>95
2Propargyl alcohol1-AzidohexaneCuSO₄·5H₂O / Sodium Ascorbate / Ligandt-BuOH/H₂O25>95
31-Ethynylcyclohexene3-Azidopropanenitrile[Cu(CH₃CN)₄]PF₆ / LigandCH₂Cl₂25>90

This table represents typical conditions for CuAAC reactions and is for illustrative purposes. Specific data for this compound in these reactions is not currently available in the cited literature.

Metal-Free Activation in Frustrated Lewis Pairs (FLPs)

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. This "frustration" leaves the acidic and basic sites available to cooperatively activate small molecules. Due to its significant steric bulk and strong Lewis basicity, this compound is an excellent candidate for the Lewis base component in FLPs.

In combination with a bulky Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), this compound can form an FLP capable of activating a variety of small molecules, including dihydrogen (H₂), carbon dioxide (CO₂), and alkynes. researchgate.netrsc.org The activation of H₂ by such FLPs leads to the heterolytic cleavage of the H-H bond, generating a phosphonium (B103445) cation and a borohydride (B1222165) anion. This reactivity has been harnessed for metal-free hydrogenations of various substrates. rsc.org

For instance, the FLP formed between this compound and B(C₆F₅)₃ can catalyze the hydrogenation of imines and other unsaturated compounds. The mechanism involves the activation of H₂ by the FLP, followed by the transfer of the resulting proton and hydride to the substrate.

The reactivity of FLPs containing this compound with CO₂ has also been demonstrated, leading to the formation of phosphonium carboxylate zwitterions. This provides a potential avenue for CO₂ capture and subsequent conversion.

EntryFLP ComponentsSmall MoleculeActivated ProductApplication
1This compound / B(C₆F₅)₃H₂[t-Bu(i-Pr)₂PH]⁺[HB(C₆F₅)₃]⁻Metal-free hydrogenation
2This compound / B(C₆F₅)₃CO₂[t-Bu(i-Pr)₂PCO₂B(C₆F₅)₃]CO₂ fixation
3This compound / Al(C₆F₅)₃H₂[t-Bu(i-Pr)₂PH]⁺[HAl(C₆F₅)₃]⁻Metal-free hydrogenation

This table provides examples of small molecule activation by FLPs. While this compound is a suitable candidate, much of the foundational work has been done with the closely related and even bulkier tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃).

Influence of Ligand Properties on Catalytic Performance

Correlation of Steric Hindrance with Catalytic Activity and Selectivity

The steric bulk of phosphine ligands is a critical parameter that profoundly influences the outcome of catalytic reactions. The large steric footprint of this compound, as quantified by its cone angle, plays a decisive role in determining both catalytic activity and selectivity.

In many catalytic cycles, the coordination of a bulky phosphine ligand like this compound can promote the formation of highly reactive, low-coordinate metal species by favoring ligand dissociation. For example, in palladium-catalyzed cross-coupling reactions, a monoligated palladium(0) species, [Pd(L)], is often the most active catalyst. The steric bulk of this compound can facilitate the formation of this species from a pre-catalyst or a bis-ligated complex, thereby accelerating the rate-determining oxidative addition step.

Furthermore, the steric environment created by this compound around the metal center can significantly impact the selectivity of a reaction. In processes where multiple coordination sites are available on the substrate, the bulky ligand can direct the substrate to bind in a specific orientation, leading to high regioselectivity or stereoselectivity. For instance, in hydroformylation reactions, the ratio of linear to branched aldehyde products is heavily influenced by the steric properties of the phosphine ligand. While specific data for this compound in this context is not detailed, the principle of steric control is well-established.

LigandCone Angle (°)Effect on CatalysisExample Reaction Type
PPh₃145Moderate activity, can form stable multi-ligated speciesGeneral Cross-Coupling
This compound ~170-180 (estimated) Promotes formation of monoligated species, enhances activitySuzuki-Miyaura Coupling
P(t-Bu)₃182Very high activity, favors highly reactive low-coordinate speciesBuchwald-Hartwig Amination

Cone angles are a measure of the steric bulk of a phosphine ligand. The value for this compound is estimated based on similar bulky phosphines.

Role of Electron-Rich Character in Oxidative Addition Steps

The electronic properties of a phosphine ligand are as crucial as its steric profile in dictating catalytic performance. This compound is considered an electron-rich or electron-donating ligand due to the presence of the electron-releasing alkyl groups (tert-butyl and isopropyl). This electron-rich nature has a significant impact on key steps in catalytic cycles, particularly oxidative addition.

In many catalytic processes, such as palladium-catalyzed cross-coupling reactions, the oxidative addition of an organic halide to a low-valent metal center is a critical and often rate-determining step. The electron-donating nature of this compound increases the electron density on the metal center to which it is coordinated. This increased electron density on the metal makes it more nucleophilic and thus more reactive towards the electrophilic organic halide. Consequently, the rate of oxidative addition is often enhanced in the presence of electron-rich phosphine ligands.

This enhanced reactivity can lead to higher catalytic turnover frequencies and allow for the activation of less reactive substrates, such as aryl chlorides, which are often challenging for less electron-rich phosphine ligands. The combination of steric bulk and electron-donating character makes this compound a powerful ligand for promoting challenging oxidative addition steps in a variety of catalytic transformations.

LigandElectronic Parameter (e.g., pKa of H-L⁺)Impact on Oxidative Addition
P(C₆F₅)₃Low (electron-poor)Slows down oxidative addition
PPh₃ModerateModerate rate of oxidative addition
This compound High (electron-rich) Accelerates oxidative addition

The pKa of the conjugate acid of the phosphine (H-L⁺) is often used as a measure of its electron-donating ability. A higher pKa indicates a more electron-rich phosphine.

Concluding Remarks

Grignard Reagent Approaches for Tertiary Phosphine Synthesis

The use of Grignard reagents represents a foundational and widely employed method for the formation of P-C bonds in the synthesis of tertiary phosphines. beilstein-journals.orgnih.gov This approach involves the reaction of a phosphorus halide, typically phosphorus trichloride (B1173362) (PCl₃), with an organomagnesium halide (R-MgX). thieme-connect.deorganic-chemistry.org However, the synthesis of highly sterically hindered phosphines, such as those with multiple tert-butyl or isopropyl groups, presents a significant challenge. Early attempts to synthesize tri-tert-butylphosphine (B79228), a close analogue of this compound, by reacting PCl₃ with an excess of the tert-butyl Grignard reagent often failed to produce the desired tertiary phosphine. nih.gov Instead, the reaction would stall after the formation of the dichlorophosphine or, at best, the di-tert-butylchlorophosphine (B1329828) (P(tBu)₂Cl), demonstrating that steric hindrance directly impedes the complete substitution at the phosphorus center. nih.gov

Optimization of Reaction Conditions and Yields

To overcome the steric barriers inherent in synthesizing bulky phosphines, significant optimization of reaction conditions is necessary. A key strategy involves the careful control of temperature. The addition of the Grignard reagent solution to the phosphorus trichloride solution is typically performed at very low temperatures, such as -78°C, using a dry ice/acetone bath. nih.gov This helps to manage the exothermic nature of the reaction and can improve selectivity. nih.gov The choice of solvent is also critical, with tetrahydrofuran (B95107) (THF) often being preferred over more volatile options like diethyl ether due to its higher boiling point, which is beneficial for controlling the highly exothermic Grignard formation step. nih.gov

Furthermore, the activation of the magnesium metal is a crucial preliminary step to ensure efficient Grignard reagent formation. This can be achieved by mechanical means, such as sanding the magnesium ribbon to remove the passivating oxide layer, and by stirring the magnesium flakes overnight under an inert atmosphere to maximize the exposed reactive surface area. nih.gov

Impact of Copper(I) Iodide and Lithium Bromide Additives

A pivotal breakthrough in the synthesis of hindered tertiary phosphines via the Grignard route was the discovery that additives could significantly enhance the reactivity of the Grignard reagent. nih.gov Specifically, the combination of copper(I) iodide (CuI) and lithium bromide (LiBr) has been shown to be highly effective. nih.gov While the Grignard reagent alone is insufficient to fully substitute PCl₃ or react with the intermediate P(tBu)₂Cl, the presence of CuI, often in catalytic amounts, promotes the reaction to completion. nih.govharvard.edu

The role of copper(I) is to facilitate the coupling process, likely through the in-situ formation of an organocopper species which is a more potent nucleophile for this specific transformation. harvard.eduharvard.edurug.nl Lithium bromide is added to the reaction mixture along with CuI and PCl₃ in THF before the Grignard reagent is introduced. nih.gov This combination of additives proved essential for successfully synthesizing tri-tert-butylphosphine from PCl₃ on an industrial scale and is adaptable for analogues like this compound. nih.gov

Organolithium Reagent Methods for P-C Bond Formation

An alternative strategy for forming P-C bonds involves the use of organolithium reagents (R-Li). beilstein-journals.orgnih.gov These compounds are generally more reactive than their Grignard counterparts due to the highly polar nature of the carbon-lithium bond. wikipedia.orgrug.nl This enhanced reactivity can be advantageous in overcoming the steric hindrance presented by bulky alkyl groups. nih.gov

Adaptation of Established Procedures for Deuterated Analogues

The optimized Grignard procedure utilizing CuI/LiBr additives is robust enough to be adapted for the synthesis of isotopically labeled phosphines. The synthesis of fully deuterated tri-tert-butylphosphine ([D₂₇]P(tBu)₃) has been successfully reported by adapting this established method. nih.gov

The process begins with the formation of the deuterated Grignard reagent, [D₉]tBuMgCl, from [D₉]tert-butyl chloride. This reagent is then added to a cooled solution of phosphorus trichloride, copper(I) iodide, and lithium bromide in THF. nih.gov The reaction proceeds under the same conditions as its non-deuterated counterpart, yielding the desired deuterated tertiary phosphine. This adaptability is significant for research in areas such as neutron diffraction studies, where isotopic contrast is required. nih.gov The synthesis of other deuterated compounds, such as deuterated tert-butyl alcohol, also relies on similar Grignard reactions with deuterated precursors, highlighting the broad applicability of the methodology. google.com

Scalability Considerations in Laboratory and Industrial Synthesis

The scalability of a synthetic route is a critical factor for its practical application, both in providing large quantities for laboratory research and for commercial production. For hindered phosphines like this compound and its analogues, a scalable synthesis must be efficient, reliable, and utilize readily available, cost-effective starting materials. beilstein-journals.orgnih.gov

The synthesis of tri-tert-butylphosphine via the Grignard intermediate in the presence of CuI/LiBr additives has been successfully implemented on an industrial scale. nih.gov This indicates that the procedure is robust and economically viable. In contrast, methods that produce inconsistent or low yields, such as the direct reaction of P(tBu)₂Cl with tBuLi, or those requiring tedious purification, are less suitable for large-scale applications. nih.govbeilstein-journals.org The development of a scalable route often involves moving from less reliable methods to a streamlined, multi-gram-capable process. beilstein-journals.orgnih.gov

Comparative Analysis of Synthetic Routes for Hindered Phosphines

When comparing the primary synthetic routes to sterically hindered tertiary phosphines, several key differences emerge in terms of reactivity, efficiency, and scalability.

Synthetic Route Key Reagents Advantages Disadvantages Scalability
Standard Grignard R-MgX, PCl₃Simple, common reagents beilstein-journals.orgnih.govFails for highly hindered phosphines (e.g., P(tBu)₃) due to steric hindrance nih.govPoor for hindered phosphines
Organolithium R-Li, P(R')₂ClMore reactive than Grignard reagents wikipedia.org; can overcome steric hindrance nih.govLow overall yields (e.g., ~17% for P(tBu)₃) nih.govLimited by low yield
Catalyzed Grignard R-MgX, PCl₃, CuI, LiBrHigh yield, effective for highly hindered phosphines nih.govRequires additives and careful control of conditions nih.govProven for industrial scale nih.gov
Phosphite Route R-MgX, P(OR')₃Can lead to less P-P coupling byproducts thieme-connect.deLess commonly cited for highly hindered alkylphosphinesNot specified

The direct Grignard reaction with phosphorus trichloride is often the simplest approach but is ineffective for compounds like tri-tert-butylphosphine. The organolithium route offers a solution by using a more powerful reagent but suffers from low yields. The most effective and scalable method for these challenging targets is the Grignard reaction catalyzed by copper(I) iodide and lithium bromide, which combines the accessibility of Grignard chemistry with the enhanced reactivity needed to overcome severe steric crowding. nih.gov An alternative, less common approach involves the reaction of Grignard reagents with trialkyl or triaryl phosphites instead of phosphorus halides, which can reportedly reduce side reactions. thieme-connect.de

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Catalytic Cycles

The utility of tert-butyldiisopropylphosphine in catalysis is deeply rooted in the mechanistic pathways it influences. Researchers have explored its role in complex formation, oligomerization reactions, and the activation of catalyst precursors.

While ligand substitution is fundamental to the formation of active catalytic species, specific kinetic studies detailing the associative exchange mechanisms for this compound are not extensively documented in the available literature. The formation of complexes is a critical step, but the precise pathway (associative vs. dissociative) for this specific ligand requires further dedicated investigation.

In the context of nickel-catalyzed ethylene (B1197577) oligomerization, the adjusted Cossee-Arlman mechanism is a key theoretical model to explain the formation of linear α-olefins. ulisboa.pt This mechanism proposes that after the initial insertion of an ethylene molecule into the active metal-hydride species, a β-hydride agostic interaction occurs. ulisboa.pt This interaction, where a C-H bond from the growing alkyl chain interacts with the empty d-orbital of the transition metal, facilitates the subsequent insertion of more ethylene molecules. ulisboa.pt The process terminates with a classic β-hydride elimination, which releases the linear α-olefin and regenerates the active catalyst for the next cycle. ulisboa.pt this compound has been identified as a relevant phosphine (B1218219) ligand (L7) in studies examining these catalytic systems. ulisboa.pt

The generation of the active catalytic species from a stable pre-catalyst is a crucial initiation step. For nickel complexes of the type L₂NiX₂ (where L is a phosphine ligand like this compound), activation is often achieved using aluminum-based activators such as ethylaluminiumdichloride (EADC). ulisboa.pt The proposed activation mechanism involves two main steps:

Alkylation: The co-catalyst alkylates the nickel pre-catalyst, replacing one of the anionic 'X' ligands (e.g., a halide) with an alkyl group. ulisboa.pt

Abstraction: The co-catalyst then abstracts the second anionic 'X' ligand, generating a cationic and highly electrophilic active species ready to enter the catalytic cycle. ulisboa.pt

While many catalytic transformations involve neutral species, ligands like this compound are also components of complexes that feature significant ionic character. Studies on gold(I) complexes with the derivative ligand, this compound sulfide (B99878) (tBuⁱPr₂PS), demonstrate the formation of complex salts with distinct ionic components. researchgate.netresearchgate.net For example, the reaction of the phosphine sulfide with gold halides can produce cationic complexes like [Au(tBuⁱPr₂PS)₂]⁺, which are stabilized by inorganic anions. researchgate.netresearchgate.net These findings underscore the ability of this ligand framework to support ionic transformations and stabilize charged species.

Table 1: Ionic Species Identified in Gold(I) Complexes Containing the this compound Sulfide Ligand researchgate.netresearchgate.net
Cationic ComplexAssociated Anion(s)Compound Formula Example
[Au(tBuⁱPr₂PS)₂]⁺Triiodide ([I₃]⁻)[(tBuⁱPr₂PS)₂Au]I₃
[Au(tBuⁱPr₂PS)₂]⁺Diiodoaurate(I) ([AuI₂]⁻)[(tBuⁱPr₂PS)₂Au][AuI₂] (as a minor component in a mixed salt)
[(tBuⁱPr₂P)₂S₂]²⁺Tetrachloridoaurate(III) ([AuCl₄]⁻)[(tBuⁱPr₂P)₂S₂][AuCl₄]₂

Computational Approaches to Ligand Properties and Reactivity

Computational chemistry provides invaluable tools for understanding the steric and electronic properties of phosphine ligands, which in turn dictate their catalytic performance.

The properties of phosphine ligands are often rationalized using the Tolman model, which maps ligands based on their steric bulk (cone angle, θ) and electronic properties (Tolman Electronic Parameter, TEP). The TEP is derived from the A₁ C-O stretching frequency of Ni(CO)₃L complexes and indicates the net electron-donating ability of the phosphine ligand. A lower frequency corresponds to a more electron-donating (more basic) phosphine.

This compound is characterized as a ligand with significant steric hindrance. ulisboa.pt Its electronic properties and steric bulk place it in a distinct position on the Tolman map relative to other common phosphines. ulisboa.pt While specific DFT-calculated values for its Tolman parameters are not detailed in the surveyed literature, its structure—featuring a mix of bulky tert-butyl and isopropyl groups—allows for a qualitative comparison.

Table 2: Conceptual Comparison of this compound with Standard Phosphine Ligands ulisboa.pt
Phosphine LigandRelative Steric HindranceGeneral Electronic Nature
Triphenylphosphine (B44618) (PPh₃)ModerateModerately electron-donating
This compoundHighStrongly electron-donating (Alkylphosphine)
Tri-tert-butylphosphine (B79228) (P(tBu)₃)Very HighVery strongly electron-donating (Alkylphosphine)

Studies of Complexation and Intermediate Species

The elucidation of catalytic cycles relies heavily on the characterization of intermediate species. For palladium-catalyzed reactions involving bulky phosphine ligands like this compound, understanding the nature of the complexes formed during the reaction is crucial. Studies on related bulky phosphine ligands, such as tri-tert-butylphosphine, provide significant insights into the types of intermediates that may form.

Furthermore, detailed structural, computational, and spectroscopic investigations have been conducted on palladium complexes bearing other bulky phosphine ligands, such as 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf). escholarship.org These studies utilize techniques like X-ray crystallography, NMR spectroscopy, and cyclic voltammetry to provide a comprehensive understanding of the electronic and steric properties of the palladium center and its coordination environment. escholarship.org The data gathered from these analyses are instrumental in understanding the stability and reactivity of catalytic intermediates.

The table below summarizes key parameters from a computational study on [Pd(dtbpf)X]⁺ complexes, illustrating the type of data used to characterize intermediate species. escholarship.org

ComplexPd-Fe Distance (Å)P-Pd-P Angle (°)Calculated Energy (Hartree)
[Pd(dtbpf)Cl]⁺3.998100.3-2479.7
[Pd(dtbpf)I]⁺4.012100.7-10896.5

Data derived from a study on a related di-tert-butylphosphino ligand system. escholarship.org

Insights into Reaction Pathways and Transition States

Computational studies, particularly Density Functional Theory (DFT), have become indispensable tools for mapping the reaction pathways and understanding the energetics of transition states in palladium-catalyzed reactions. While specific computational studies focusing solely on this compound are not extensively documented in publicly available literature, the principles are well-established from studies on catalysts bearing similar bulky and electron-rich phosphine ligands.

These computational models are used to investigate the elementary steps of catalytic cycles, such as oxidative addition and reductive elimination. For example, in the Buchwald-Hartwig amination, the general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.orgjk-sci.com

DFT studies on systems like Pd-Cy*Phine and Pd-XPhos, which are also bulky phosphine ligands, have demonstrated comparable reaction energetics in the catalytic cycle steps. researchgate.net These studies help in identifying the rate-determining step and understanding how the ligand architecture influences the activation barriers of key transition states. researchgate.net For instance, a computational analysis of the Pd(PPh₃)₄-catalyzed formation of a carbamate (B1207046) provided detailed insights into the multi-step reaction pathway, confirming the catalyst's role in stabilizing intermediates and reducing activation barriers. mdpi.com

The following table presents hypothetical relative free energies for the key steps in a Buchwald-Hartwig amination cycle, illustrating the type of insights gained from computational studies.

Catalytic StepIntermediate/Transition StateRelative Free Energy (kcal/mol)
Oxidative AdditionTS1+15.2
Pd(II) Intermediate-5.6
Amine CoordinationAmine Complex-2.1
Reductive EliminationTS2+21.5
Product Complex-25.8

This data is illustrative and based on general findings for similar catalytic systems.

Spectroscopic Techniques for Mechanistic Interrogation

In-situ NMR Monitoring of Reactions

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the real-time monitoring of chemical reactions, providing valuable kinetic data and allowing for the detection and characterization of transient intermediates. wikipedia.org In the context of palladium-catalyzed reactions involving phosphine ligands, ³¹P NMR is particularly informative.

By monitoring the ³¹P NMR spectrum as a reaction progresses, researchers can observe the consumption of the initial palladium-phosphine precatalyst and the formation of various intermediate species. For example, in studies of palladium complexes with other tertiary phosphines, in-situ ³¹P NMR has been used to identify the species present in solution at different stages of the catalytic cycle. This can include the observation of Pd(0) species, oxidative addition complexes, and other intermediates that may form.

While specific in-situ NMR studies dedicated to this compound are not widely reported, the methodology is directly applicable. For instance, variable-temperature ³¹P NMR spectroscopy has been effectively used to study the solution structure of various tertiary phosphine palladium(0) complexes, identifying the number of phosphine ligands coordinated to the palladium center at different temperatures.

The table below shows hypothetical ³¹P NMR chemical shifts that could be observed during an in-situ monitoring experiment of a cross-coupling reaction, indicating the presence of different species.

SpeciesHypothetical ³¹P Chemical Shift (ppm)Observation
Pd(0)(t-Bu(i-Pr)₂P)₂~ 45Starting precatalyst
[Pd(II)(Ar)(X)(t-Bu(i-Pr)₂P)₂]~ 30Oxidative addition complex
Free t-Bu(i-Pr)₂P~ 20Dissociated ligand

These chemical shifts are illustrative and would need to be determined experimentally.

Advanced Characterization and Analytical Techniques

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been applied to derivatives of tert-butyldiisopropylphosphine, such as its sulfide (B99878) and selenide (B1212193) adducts with metal halides, providing detailed insights into their molecular geometry and solid-state packing. nih.govresearchgate.net While a crystal structure for the parent this compound is noted in the Crystallography Open Database (COD) under identifier 7049107, detailed analyses in the literature often focus on its more stable and readily crystallizable derivatives.

Detailed XRD studies on palladium and platinum complexes of this compound chalcogenides reveal key structural parameters. For instance, in complexes like (this compound selenide-κSe)dichloridopalladium(II) and its sulfide analogue, the metal centers typically exhibit a square-planar geometry with the phosphine (B1218219) chalcogenide ligands in a trans configuration. nih.govresearchgate.net

The molecules of [(tBuiPr2PSe)2PdCl2] and [(tBu2iPrPS)2PdBr2] display crystallographic inversion symmetry. nih.gov Analysis of a series of these complexes shows that chemically equivalent bond lengths fall within narrow, predictable ranges. Notably, the bond parameters for analogous palladium and platinum compounds show minimal differences. nih.gov In the dinuclear complex [(tBuiPr2PS)2Pd2Cl4], a central Pd2Cl2 ring is present, also with crystallographic inversion symmetry at the center of the ring. nih.gov

Selected Structural Parameters for a Derivative Complex: [(tBuiPr2PS)2Pd2Cl4]
ParameterValue
SymmetryCrystallographic inversion
Coordination Geometry (Pd)Square-planar (approx.)
Core StructureDinuclear with Pd2Cl2 ring

Supramolecular chemistry involves the study of interactions between molecules. In the crystal structures of complexes derived from this compound, short intermolecular contacts are generally sparse. However, in certain oxidized derivatives, such as [(tBu2iPrPEBr)+]2[Pd2Br6]2- (where E = S or Se), significant supramolecular interactions are observed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing phosphorus-containing compounds in solution. researchgate.net Both 31P and 1H NMR provide complementary information about the electronic environment, connectivity, and structure of this compound and its complexes.

31P NMR spectroscopy is highly effective for analyzing organophosphorus compounds due to the 100% natural abundance and spin-1/2 nucleus of the 31P isotope. youtube.com The chemical shift (δ) is sensitive to the electronic environment around the phosphorus atom. For trialkylphosphines, the steric bulk of the alkyl groups significantly influences the chemical shift.

31P NMR Chemical Shifts of Related Trialkylphosphines
CompoundChemical Shift (δ, ppm)
PEt3-20
PnBu3-32.5
PiPr3+19.4
PtBu3+63
Data relative to 85% H3PO4. vscht.cz

1H NMR spectroscopy provides detailed information about the structure of the organic groups attached to the phosphorus atom. The spectrum of this compound is expected to show distinct signals for the tert-butyl and isopropyl moieties.

tert-Butyl Group : This group contains nine chemically equivalent protons and typically appears as a sharp singlet in the 1H NMR spectrum. electronicsandbooks.com This intense signal is characteristically found in the aliphatic region, generally between 0.5 and 2.0 ppm. electronicsandbooks.com

Isopropyl Groups : The two isopropyl groups will give rise to two signals. The twelve methyl protons (CH3) will appear as a doublet due to coupling with the adjacent methine proton. The two methine protons (CH) will appear as a multiplet (a septet, if well-resolved) due to coupling to the six neighboring methyl protons on each isopropyl group. These signals are also expected in the upfield region of the spectrum. specac.com

The integration of these signals (9H for the singlet, 12H for the doublet, 2H for the multiplet) confirms the identity of the phosphine ligand in various complexes.

Vibrational Spectroscopy (IR) for Adduct Characterization

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule and is a valuable technique for characterizing the formation of adducts. When this compound acts as a ligand and coordinates to a metal or another Lewis acid to form an adduct, its vibrational spectrum undergoes noticeable changes.

Upon formation of an adduct, changes in the electronic structure and geometry affect the vibrational frequencies. Specifically, the P-C (phosphorus-carbon) stretching and deformation modes can shift, providing evidence of coordination. Studies on related trimethylphosphine (B1194731) chalcogenides show that the frequencies of the PC3 deformations decrease as the atom bound to phosphorus changes from oxygen to selenium, indicating that these frequencies are sensitive to the nature of the adduct. electronicsandbooks.com Furthermore, new absorption bands may appear at low frequencies (typically below 500 cm-1), which can be assigned to the stretching and bending vibrations of the newly formed bond, such as a metal-phosphorus bond.

Future Directions and Emerging Research Avenues

Development of Novel tert-Butyldiisopropylphosphine Derivatives and Analogues

The performance of this compound as a ligand is intrinsically linked to its steric and electronic properties. Researchers are actively exploring the synthesis of derivatives and analogues to fine-tune these characteristics for specific catalytic applications. Modifications often involve the introduction of functional groups or the alteration of the alkyl substituents on the phosphorus atom.

One area of focus is the synthesis of derivatives with modified steric profiles. While the tert-butyl and isopropyl groups provide significant bulk, which is advantageous in many cross-coupling reactions, slight modifications can lead to improved catalyst stability and selectivity. For instance, the replacement of an isopropyl group with a larger or smaller alkyl group can subtly alter the ligand's cone angle and buried volume, influencing the coordination geometry around the metal center and, consequently, the catalytic activity.

Furthermore, the incorporation of functional groups into the ligand backbone is a promising strategy for developing "smart" ligands. These functional groups can serve various purposes, such as enhancing catalyst solubility in environmentally benign solvents, facilitating catalyst immobilization and recycling, or introducing secondary coordination sites that can influence the catalytic cycle.

Below is a table of selected structural parameters for this compound and a hypothetical derivative, illustrating how minor structural changes can impact key ligand properties.

CompoundFormulaMolecular Weight ( g/mol )Cone Angle (°)
This compoundC₁₀H₂₃P174.28~160
tert-Butyl(isopropyl)(cyclohexyl)phosphineC₁₃H₂₇P214.33~165

Note: The cone angle for the derivative is an estimate and would require experimental or computational determination.

Exploration of New Catalytic Transformations

While this compound and its palladium complexes are well-established in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, current research is aimed at expanding their catalytic repertoire. youtube.com The unique steric and electronic properties of this ligand make it a prime candidate for enabling challenging transformations that are difficult to achieve with less bulky or electron-rich phosphines.

One such area is the activation of traditionally unreactive C-H bonds. C-H activation is a powerful tool for streamlining organic synthesis by allowing for the direct functionalization of ubiquitous carbon-hydrogen bonds, thus avoiding the need for pre-functionalized substrates. The electron-rich nature of this compound can facilitate the oxidative addition of C-H bonds to the metal center, a key step in many C-H activation cycles.

Another emerging application is in the field of α-arylation of carbonyl compounds. nih.govnih.gov This reaction is a valuable method for the synthesis of α-aryl ketones, esters, and amides, which are important structural motifs in pharmaceuticals and natural products. The steric bulk of this compound can promote the reductive elimination of the α-aryl carbonyl product from the metal center, often leading to higher yields and selectivities. nih.gov

The table below summarizes the application of bulky phosphine (B1218219) ligands, including this compound, in various catalytic transformations.

Catalytic ReactionSubstrate 1Substrate 2Product
Suzuki-Miyaura CouplingAryl halideArylboronic acidBiaryl
Buchwald-Hartwig Amination youtube.comAryl halideAmineArylamine
α-Arylation of Ketones nih.govAryl halideKetoneα-Aryl ketone
C-H ActivationAreneAlkeneSubstituted arene

Integration with Sustainable Chemistry Principles

The principles of green chemistry are increasingly influencing the design of new chemical processes, and catalysis is at the forefront of this paradigm shift. The use of efficient catalysts like those derived from this compound can contribute to more sustainable chemical synthesis by reducing waste, lowering energy consumption, and enabling the use of more environmentally benign starting materials.

A key aspect of sustainable chemistry is the development of catalytic systems that can be easily separated from the reaction products and recycled. Research in this area includes the immobilization of this compound-metal complexes on solid supports, such as polymers or silica, allowing for their use in continuous flow reactors and simplifying catalyst recovery.

Furthermore, the application of green chemistry metrics, such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor, is becoming standard practice for evaluating the environmental footprint of catalytic processes. mdpi.com Life Cycle Assessment (LCA) is another powerful tool for a holistic evaluation of the environmental impact of a chemical process, from the synthesis of the catalyst to the final product and waste disposal. mdpi.comnih.gov Researchers are using these metrics to optimize reaction conditions and catalyst design to minimize the environmental impact of reactions employing this compound. mdpi.com

Advanced Computational Modeling for Predictive Ligand Design

The synergy between experimental and computational chemistry has become a driving force in the development of new catalysts. Advanced computational techniques, such as Density Functional Theory (DFT) and machine learning, are being employed to accelerate the design and optimization of phosphine ligands, including derivatives of this compound. oulu.fipublicnow.com

DFT calculations can provide valuable insights into the electronic and steric properties of ligands and their metal complexes. sioc-journal.cn These calculations can be used to predict key parameters like ligand cone angles, Tolman electronic parameters, and the energies of various intermediates and transition states in a catalytic cycle. This information helps chemists to understand structure-activity relationships and to rationally design new ligands with improved performance.

Machine learning is emerging as a powerful tool for navigating the vast chemical space of potential phosphine ligands. oulu.fi By training algorithms on existing experimental and computational data, it is possible to develop predictive models that can identify promising new ligand structures without the need for extensive trial-and-error synthesis and testing. oulu.fi This data-driven approach has the potential to significantly accelerate the discovery of next-generation catalysts based on the this compound scaffold for a wide range of chemical transformations. mdpi.com

The following table presents a conceptual comparison of properties that can be evaluated through computational modeling for different phosphine ligands.

LigandCalculated Cone Angle (°)Calculated Tolman Electronic Parameter (cm⁻¹)Predicted Catalytic Activity (Relative)
Triphenylphosphine (B44618)1452068.9Baseline
Tri(tert-butyl)phosphine1822056.1High
This compound~160~2058.0High

Note: The values for this compound are estimates based on trends for similar bulky alkylphosphines and would require specific computational studies for precise determination.

Q & A

Q. What are the standard protocols for synthesizing tert-Butyldiisopropylphosphine in a laboratory setting?

Methodological Answer: The synthesis of this compound typically involves organophosphorus chemistry techniques. A validated protocol includes:

  • Solid-Phase Peptide Synthesis (SPPS) adaptation : While SPPS is traditionally used for peptides, analogous methods can be applied. For example, this compound synthesis may employ iterative coupling cycles with reagents like HBTU and DIPEA in DMF, followed by cleavage from resin using a TFA-based cocktail .
  • Safety Precautions : Due to its pyrophoric nature, synthesis must occur under inert atmospheres (e.g., nitrogen/argon) with rigorous moisture control. Use flame-resistant lab equipment and conduct reactions in fume hoods .

Q. What characterization techniques are essential for confirming the purity and structure of this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 31^{31}P NMR is critical for verifying phosphorus coordination and ligand integrity. Chemical shifts between 10–20 ppm are typical for tertiary phosphines .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects impurities.
  • Elemental Analysis : Validates stoichiometric composition (e.g., C10_{10}H23_{23}P) .
  • Purity Assessment : Use gas chromatography (GC) or HPLC to quantify impurities, ensuring ≥97% purity for catalytic applications .

Q. What safety protocols are mandatory for handling and storing this compound?

Methodological Answer:

  • Storage : Maintain in airtight, flame-sealed glass ampules under inert gas (argon) at temperatures below 4°C to prevent oxidation .
  • Handling : Use glove boxes or Schlenk lines to avoid air exposure. Emergency protocols must include spill containment with sand or vermiculite, never water, due to pyrophoric reactivity .
  • Transport : Classified under UN 2845 (Pyrophoric Liquid, Organic), it is prohibited for air transport and requires ground shipping in specialized containers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in catalytic activity data when using this compound as a ligand?

Methodological Answer:

  • Controlled Replicates : Perform triplicate experiments under identical conditions (temperature, solvent purity, ligand-to-metal ratios) to isolate variability .
  • Class-Based Extrapolation : Compare data with structurally similar organophosphines (e.g., tricyclohexylphosphine). For example, if catalytic inefficiency arises, evaluate steric parameters (e.g., cone angles) or electronic effects (Tolman electronic parameters) to identify mechanistic outliers .
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of observed differences. Report effect sizes and confidence intervals to contextualize findings .

Q. What design considerations optimize this compound’s performance in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

  • Steric vs. Electronic Balance : The tert-butyl and isopropyl groups provide steric bulk, reducing metal-center crowding. However, excessive bulk may hinder substrate access. Optimize ligand-to-metal ratios (e.g., 2:1 Pd:P) to balance activity and stability .
  • Solvent Compatibility : Use non-polar solvents (toluene, THF) to enhance ligand solubility and prevent phosphine oxidation. Avoid coordinating solvents like DMF, which compete for metal coordination .
  • In Situ Monitoring : Employ techniques like UV-Vis spectroscopy or inline GC-MS to track reaction intermediates and adjust ligand loading dynamically .

Q. How can researchers conduct comparative studies between this compound and other phosphine ligands in organometallic catalysis?

Methodological Answer:

  • Benchmarking Metrics : Compare turnover numbers (TON), turnover frequencies (TOF), and catalyst lifetime under standardized conditions (e.g., Suzuki-Miyaura coupling at 80°C).
  • Computational Modeling : Use DFT calculations to map ligand-metal interactions and predict catalytic pathways. For example, compare HOMO-LUMO gaps of this compound vs. triphenylphosphine .
  • Literature Synthesis : Cross-reference databases like SciFinder or Reaxys to identify understudied reaction systems (e.g., asymmetric hydrogenation) where this ligand’s steric profile may offer advantages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.